(S)-Ramosetron

Stereoselective pharmacology 5-HT3 receptor antagonism Chiral drug development

Specifically manufactured for enantiomeric purity assessment of ramosetron API, this (S)-Ramosetron reference standard (CAS 132036-90-9) enables validated HILIC-HPLC chiral separation (Rs 7.35, LOD 44.5 ng/mL). It is indispensable for ANDA batch release testing, stability studies, and regulatory submission data packages where enantiomeric impurity documentation is mandatory. With the R-enantiomer exhibiting approximately 100-fold greater pharmacological potency, regulatory agencies demand rigorous control of this undesired S-enantiomer impurity. Supplied with full characterization data and traceability against USP/EP pharmacopeial standards. For analytical use only.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS No. 132036-90-9
Cat. No. B162977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ramosetron
CAS132036-90-9
SynonymsMethanone, (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-, (S)- (9CI)
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4
InChIInChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m0/s1
InChIKeyNTHPAPBPFQJABD-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Ramosetron (CAS 132036-90-9): A 5-HT3 Receptor Antagonist Reference Standard and Enantiomeric Impurity Control Compound


(S)-Ramosetron (CAS 132036-90-9) is the S-enantiomer of ramosetron, a tetrahydrobenzimidazole derivative belonging to the 5-HT3 receptor antagonist class [1]. Marketed ramosetron is an enantiopure active pharmaceutical ingredient, formulated exclusively as the R-enantiomer hydrochloride salt [2]. Consequently, (S)-Ramosetron is primarily utilized in analytical and quality control applications as a reference standard for chiral purity assessment and method validation in pharmaceutical manufacturing [3].

Why (S)-Ramosetron Cannot Be Substituted with Alternative 5-HT3 Antagonists or Racemic Mixtures in Analytical and Research Applications


The therapeutic agent ramosetron is manufactured as an enantiopure R-enantiomer, while the S-enantiomer constitutes an undesired chiral impurity requiring rigorous control [1]. Generic substitution with alternative 5-HT3 antagonists such as ondansetron, granisetron, or alosetron is invalid for analytical method development, validation, and quality control purposes because each compound exhibits distinct chromatographic retention behavior, receptor binding kinetics, and stereochemical configuration [2]. Critically, the R-isomer of ramosetron demonstrates approximately two orders of magnitude greater potency than the S-isomer in pharmacological assays, meaning that substitution with racemic material or alternative enantiomers would fundamentally alter experimental outcomes [3].

(S)-Ramosetron: Head-to-Head Comparative Evidence for Analytical Reference Standard Selection


Enantiomeric Potency Differential: R-Isomer vs. S-Isomer Pharmacological Activity Comparison

The R-enantiomer of ramosetron (the marketed therapeutic form) exhibits approximately two orders of magnitude (approximately 100-fold) greater potency than the S-enantiomer as a 5-HT3 receptor antagonist [1]. This stereoselective potency differential was established across three distinct assay systems: the von Bezold-Jarisch reflex in rats, contraction of isolated guinea-pig colon, and receptor-binding affinity measurements [1].

Stereoselective pharmacology 5-HT3 receptor antagonism Chiral drug development

Human 5-HT3A Receptor Binding Affinity: Ramosetron vs. Ondansetron and Granisetron

Ramosetron demonstrates subnanomolar binding affinity for the human 5-HT3A receptor, with a reported Ki value of 0.060 nM (pKi = 10.22) [1]. This affinity exceeds that of previously available 5-HT3 antagonists including ondansetron, granisetron, and tropisetron [2].

Receptor binding kinetics Radioligand binding assay Comparative pharmacology

Receptor Dissociation Half-Life: Ramosetron vs. Alosetron and Cilansetron

Ramosetron exhibits an extremely slow dissociation rate from the human 5-HT3 receptor, with a dissociation half-life (t1/2) of 560 minutes [1]. This is substantially longer than the dissociation half-lives of structurally related 5-HT3 antagonists alosetron (t1/2 = 180 minutes) and cilansetron (t1/2 = 88 minutes) [1].

Receptor occupancy duration Pharmacokinetic differentiation IBS-D therapeutics

Analytical Detection and Quantification Limits for (S)-Ramosetron Enantiomeric Impurity by HILIC-HPLC

A validated HILIC-HPLC method using a chlorinated cellulose-based Chiralpak IC-3 chiral stationary phase achieves baseline separation of ramosetron enantiomers with a resolution (Rs) value of 7.35 [1]. The method demonstrates sensitivity for detecting the (S)-enantiomer impurity, with a limit of detection (LOD) of 44.5 ng/mL and a limit of quantitation (LOQ) of 133.6 ng/mL [1].

Chiral separation HILIC chromatography Pharmaceutical impurity analysis

Clinical Hypotension Attenuation: Ramosetron vs. Ondansetron vs. Granisetron

In a prospective, randomized, double-blinded study of 160 parturients undergoing lower segment caesarean section under spinal anesthesia, intravenous ramosetron (0.3 mg) reduced hypotension incidence to 25%, compared with 42.5% for ondansetron (4 mg) and 55% for granisetron (1 mg), with placebo at 72.5% [1]. The decrease in mean arterial pressure and heart rate was significantly lower in the ramosetron group at all intervals (P < 0.05) [1].

Spinal anesthesia Caesarean section Hemodynamic stability

In Vivo 5-HT3 Antagonism Potency: Ramosetron vs. Alosetron vs. Cilansetron

Oral ramosetron dose-dependently inhibited restraint stress-induced defecation in rats with an ED50 value of 0.62 μg/kg (95% CI: 0.17–1.2 μg/kg) [1]. In parallel experiments, ramosetron exhibited greater potency than alosetron, cilansetron, and loperamide in all pharmacological assessments [1].

Stress-induced defecation IBS-D model Oral bioavailability

(S)-Ramosetron: Validated Application Scenarios in Pharmaceutical Quality Control and Analytical Method Development


Chiral Purity Assessment in Ramosetron API and Finished Dosage Form Manufacturing

(S)-Ramosetron serves as the critical enantiomeric impurity reference standard for chiral purity testing during ramosetron active pharmaceutical ingredient (API) synthesis and finished pharmaceutical product quality control. The validated HILIC-HPLC method utilizing Chiralpak IC-3 chiral stationary phase achieves a resolution (Rs) of 7.35 and completes enantioseparation within 5 minutes, with established LOD of 44.5 ng/mL and LOQ of 133.6 ng/mL for the (S)-enantiomer impurity [1]. This method is applicable for batch release testing, stability studies, and regulatory submission data packages where enantiomeric purity documentation is required for abbreviated new drug applications (ANDA).

Analytical Method Development and Validation for Chiral Separation

(S)-Ramosetron is employed as a reference standard in the development and validation of chromatographic methods for separating ramosetron enantiomers. The compound is utilized in HPLC method validation protocols to establish system suitability parameters including resolution, theoretical plate count, tailing factor, and relative retention time. Multiple validated approaches exist, including HILIC mode with chlorinated cellulose-based chiral stationary phases and conventional phenyl column-based methods [1][2]. The availability of (S)-Ramosetron as a characterized reference material enables method transfer between laboratories and across different chromatographic platforms.

Regulatory Submission Support for Generic Pharmaceutical Development

In the context of abbreviated new drug application (ANDA) submissions for generic ramosetron products, (S)-Ramosetron provides the essential reference material for demonstrating analytical method capability and establishing impurity acceptance criteria. The product can be utilized for method validation (AMV) and quality control (QC) applications with traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. Given the approximately 100-fold potency differential between the R- and S-enantiomers [2], regulatory agencies require rigorous demonstration of enantiomeric purity control, making (S)-Ramosetron an indispensable reference standard for generic pharmaceutical development programs.

Structure-Activity Relationship Studies in 5-HT3 Receptor Pharmacology

For academic and industrial research programs investigating stereoselective 5-HT3 receptor antagonism, (S)-Ramosetron enables controlled comparative studies with the active R-enantiomer. The documented two-orders-of-magnitude potency differential between enantiomers [1] provides a robust framework for molecular modeling studies of receptor-ligand interactions and chiral selection mechanisms. (S)-Ramosetron can be employed as a stereochemical control compound in receptor binding displacement assays, functional antagonism studies in isolated tissue preparations, and computational docking simulations to elucidate the structural determinants of 5-HT3 receptor stereoselectivity.

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